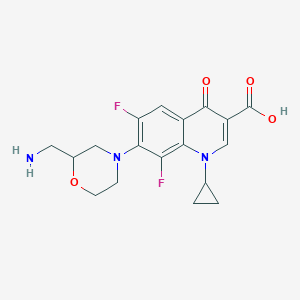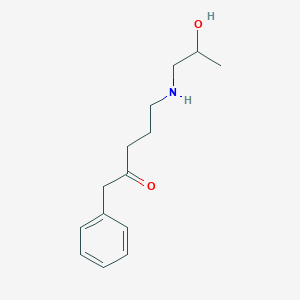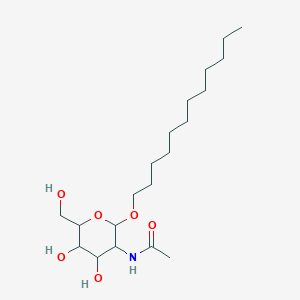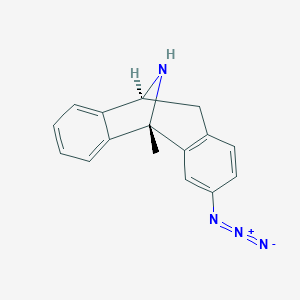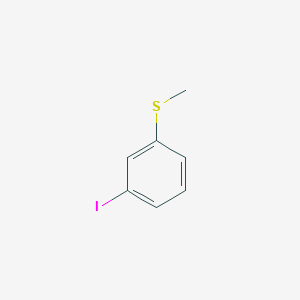
3-Iodothioanisole
Overview
Description
3-Iodothioanisole is an organic compound with the molecular formula C7H7IS It is a derivative of thioanisole, where an iodine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodothioanisole can be synthesized through several methods. One common approach involves the iodination of thioanisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under controlled conditions to ensure the selective substitution at the third position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Iodothioanisole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The iodine atom on the benzene ring makes the compound susceptible to electrophilic substitution reactions, where the iodine can be replaced by other electrophiles.
Oxidation Reactions: The sulfur atom in this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding thioanisole or other derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Products include various substituted thioanisoles, depending on the electrophile used.
Oxidation: Products include methyl phenyl sulfoxide and methyl phenyl sulfone.
Reduction: Products include thioanisole and other reduced derivatives.
Scientific Research Applications
3-Iodothioanisole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is used in the development of photovoltaic materials and other advanced materials due to its stability and unique electronic properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-iodothioanisole involves its ability to undergo various chemical transformations. The iodine atom and the sulfur atom in the compound play crucial roles in its reactivity. The iodine atom can participate in electrophilic substitution reactions, while the sulfur atom can undergo oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: The parent compound of 3-iodothioanisole, where the iodine atom is absent.
4-Iodothioanisole: A positional isomer where the iodine atom is substituted at the fourth position of the benzene ring.
Methyl Phenyl Sulfoxide: An oxidized derivative of thioanisole.
Methyl Phenyl Sulfone: A further oxidized derivative of thioanisole.
Uniqueness of this compound
This compound is unique due to the presence of the iodine atom at the third position of the benzene ring. This specific substitution pattern imparts distinct reactivity and properties to the compound, making it valuable in selective organic transformations and specialized applications in material science and pharmaceutical research.
Properties
IUPAC Name |
1-iodo-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZIDJUDNEVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443800 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130416-73-8 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

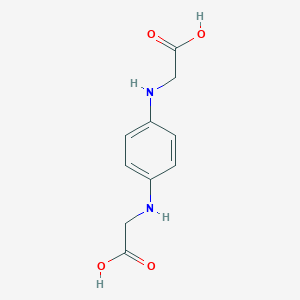
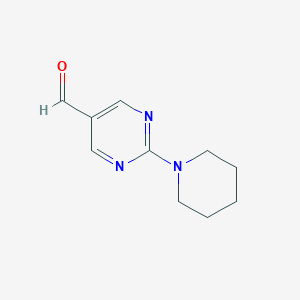

![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
